P2Y4 Receptor Activation: Selectivity Over P2Y6
In human 1321N1 astrocytoma cells stably expressing P2Y receptors, UTP activates P2Y2 and P2Y4 receptors with EC50 values of 55 nM and 80 nM, respectively, while exhibiting negligible activity at the P2Y6 receptor (EC50 >10,000 nM) [1]. This represents >125-fold selectivity for P2Y4 over P2Y6. In direct contrast, UDP is the preferred endogenous agonist for P2Y6 and shows weak or no activity at P2Y2 and P2Y4 in the same system.
| Evidence Dimension | P2Y receptor activation potency (EC50) |
|---|---|
| Target Compound Data | P2Y2: 55 nM; P2Y4: 80 nM; P2Y6: >10,000 nM |
| Comparator Or Baseline | UDP: P2Y6 preferred agonist; minimal P2Y2/P2Y4 activity |
| Quantified Difference | >125-fold selectivity for P2Y4 over P2Y6 |
| Conditions | 1321N1 astrocytoma cells stably expressing human P2Y receptors |
Why This Matters
This quantifiable selectivity determines which downstream signaling pathways are engaged; procurement of UTP versus UDP dictates whether P2Y2/P2Y4-mediated or P2Y6-mediated responses are activated.
- [1] Maruoka H, et al. Pyrimidine nucleotides with 4-alkyloxyimino and terminal tetraphosphate δ-ester modifications as selective agonists of the P2Y4 receptor. J Med Chem. 2011;54(12):4018-4033. View Source
